molecular formula C4H5NaO6 B8816247 Sodium bitartrate

Sodium bitartrate

Cat. No.: B8816247
M. Wt: 172.07 g/mol
InChI Key: NKAAEMMYHLFEFN-UHFFFAOYSA-M
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Description

Sodium bitartrate, also known as this compound or monosodium tartrate, is a white, crystalline powder with the chemical formula C4H5O6Na. It is a salt derived from tartaric acid, where one of the hydrogen atoms is replaced by a sodium atom. This compound is highly soluble in water and is commonly used in baking, drug formulation, and analytical techniques due to its non-toxic and biodegradable nature .

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium bitartrate can be synthesized through the reaction of tartaric acid with sodium carbonate. The reaction proceeds as follows:

H6C4O6+Na2CO3C4H5O6Na+CO2+H2O\text{H}_6\text{C}_4\text{O}_6 + \text{Na}_2\text{CO}_3 \rightarrow \text{C}_4\text{H}_5\text{O}_6\text{Na} + \text{CO}_2 + \text{H}_2\text{O} H6​C4​O6​+Na2​CO3​→C4​H5​O6​Na+CO2​+H2​O

Alternatively, it can be prepared by reacting potassium hydrogen tartrate with sodium hydrogen carbonate .

Industrial Production Methods: In industrial settings, sodium hydrogen tartrate is often produced as a byproduct of wine manufacturing. The tartaric acid present in grape juice reacts with sodium carbonate during the fermentation process, leading to the formation of sodium hydrogen tartrate .

Chemical Reactions Analysis

Types of Reactions: Sodium bitartrate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form tartaric acid.

    Reduction: It can be reduced to form dihydroxybutanedioic acid.

    Substitution: It can undergo substitution reactions where the sodium ion is replaced by other cations.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include various metal salts such as potassium chloride and calcium chloride.

Major Products Formed:

Scientific Research Applications

Sodium bitartrate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of sodium hydrogen tartrate involves its ability to act as a chelating agent, binding to metal ions and forming stable complexes. This property is utilized in various analytical techniques to remove interfering metal ions. In biological systems, it can stabilize enzymes and proteins by maintaining the pH and ionic strength of the solution .

Comparison with Similar Compounds

  • Potassium hydrogen tartrate (cream of tartar)
  • Sodium tartrate
  • Potassium sodium tartrate (Rochelle salt)

Comparison:

Sodium bitartrate is unique due to its specific applications in qualitative chemical analysis and its role as a complexing agent in various analytical techniques.

Properties

Molecular Formula

C4H5NaO6

Molecular Weight

172.07 g/mol

IUPAC Name

sodium;2,3,4-trihydroxy-4-oxobutanoate

InChI

InChI=1S/C4H6O6.Na/c5-1(3(7)8)2(6)4(9)10;/h1-2,5-6H,(H,7,8)(H,9,10);/q;+1/p-1

InChI Key

NKAAEMMYHLFEFN-UHFFFAOYSA-M

Canonical SMILES

C(C(C(=O)[O-])O)(C(=O)O)O.[Na+]

physical_description

White solid;  [Merck Index] White powder;  [Alfa Aesar MSDS]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

In reaction ii, sodium bisulfate is reacted with sodium acetate to produce sodium sulfate and solid acetic acid. In reaction iii., malic acid is reacted with sodium acetate to produce sodium hydrogen diglycolate and solid acetic acid. In reaction iv., fumaric acid is reacted with sodium acetate to produce sodium hydrogen fumarate and solid acetic acid. In reaction v., tartaric acid is reacted with sodium acetate to produce sodium hydrogen tartrate and solid acetic acid. In reaction vi., adipic acid is reacted with sodium acetate to produce sodium hydrogen adipate and solid acetic acid. In reaction vii, sulfamic acid is reacted with sodium acetate to produce sulpher sodium nitrate and solid acetic acid.
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Synthesis routes and methods II

Procedure details

L(+)-tartaric acid disodium salt, also denoted as bisodium L-tartrate, is commercially available, e.g. from Sigma-Aldrich (CAS Number 6106-24-7). It is noted that instead of using L(+)-tartaric acid disodium salt, it is also possible to use L(+)-tartaric acid (commercially available from e.g. Sigma-Aldrich, CAS Number 87-69-4) and prepare the L(+)-tartaric acid disodium salt in situ, by addition of additional NaOH. The same holds for the other potential starting material, DL-tartaric acid disodium salt: it may be purchased from e.g. Sigma-Aldrich or produced in situ from DL-tartaric acid (CAS Number 133-37-9) or DL-tartaric acid monosodium salt and NaOH. In fact any tartaric acid source, containing D, L, meso in any proportion and in the acidic or salt form can be used for this process. D-tartaric acid can also be used as starting material, but this is less preferred because it is relatively expensive. The use of L-tartaric acid disodium salt (either produced in situ by addition of NaOH or used as such) is preferred because these starting materials are relatively cheap and the process to prepare a composition with between 55 and 90% by weight of meso-tartaric acid is faster than when a mixture of D- and L-tartaric acid is used as starting material. Obviously, it is also possible to use a mixture of D-, L-, and meso-tartaric acid.
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